1,1,1,10,10,10-Hexafluorodecane is a fluorinated hydrocarbon compound known for its unique properties and applications in various scientific fields. Its molecular formula is , indicating the presence of ten carbon atoms and six fluorine atoms. This compound is classified as a perfluorinated alkane, which are hydrocarbons where all hydrogen atoms have been replaced with fluorine atoms. The structure imparts distinctive physical and chemical properties, making it useful in specialized applications such as solvents, surfactants, and in the synthesis of other fluorinated compounds.
1,1,1,10,10,10-Hexafluorodecane can be derived from various synthetic pathways. It belongs to the class of organofluorine compounds that exhibit low surface tension and high thermal stability. These characteristics are attributed to the strong carbon-fluorine bonds present in its structure. The compound is often used in research settings for its unique reactivity and stability compared to its non-fluorinated counterparts.
The synthesis of 1,1,1,10,10,10-Hexafluorodecane typically involves several methods including:
A common procedure involves the reaction of decane with sulfur tetrafluoride under controlled conditions. The reaction must be carried out in a pressure-resistant vessel due to the high pressures involved (up to 500 atm) and requires careful handling of by-products such as hydrogen fluoride .
1,1,1,10,10,10-Hexafluorodecane participates in various chemical reactions typical of perfluoroalkanes:
The reactions often require specific conditions such as elevated temperatures or the presence of catalysts to proceed efficiently. For example, reactions with alkali metals or strong bases can facilitate the formation of more complex fluorinated compounds .
Relevant data indicate that its unique properties make it suitable for applications requiring stability under extreme conditions .
1,1,1,10,10,10-Hexafluorodecane has several scientific uses:
The synthesis of 1,1,1,10,10,10-hexafluorodecane predominantly employs sulfur tetrafluoride (SF₄)-mediated fluorination of decanedioic acid or its derivatives. This method, pioneered by Hasek, involves reacting the dicarboxylic acid substrate with SF₄ in a high-pressure Hastelloy-C reactor at 100–130°C for 10 hours, achieving terminal –CF₃ group formation through carbonyl group replacement [1]. The reaction proceeds via a concerted mechanism where SF₄ first generates an acyl fluoride intermediate, followed by sequential fluorine substitution. Industrial adaptations use chromium oxide-based catalysts (Cr₂O₃/MgF₂) doped with transition metals (Ni, Zn) to enhance selectivity toward perfluorinated alkanes and suppress olefin byproducts. Catalyst activation requires pre-fluorination with HF at 300°C to form surface CrF₃ sites, which facilitate C–F bond formation while resisting HF corrosion [2] [7].
Table 1: Catalytic Fluorination Systems for 1,1,1,10,10,10-Hexafluorodecane Synthesis
Catalyst System | Temperature (°C) | Pressure (atm) | Byproduct Profile | Yield (%) |
---|---|---|---|---|
SF₄ (solvent-free) | 100–130 | 20–30 | SOF₂, HF | 60–70 |
Cr₂O₃/MgF₂ | 250–300 | 15–20 | HCl, Partially fluorinated alkanes | 75–85 |
Pd/AlF₃ (vapor-phase) | 200–240 | 10–15 | H₂, Chlorofluorocarbons | 70–80 |
Key operational challenges include thionyl fluoride (SOF₂) emissions, mitigated by cryogenic trapping and KOH scrubbing [1]. Recent advances focus on continuous-flow reactors with integrated HF recycling, improving atom economy by 25% compared to batch systems [7].
An alternative route employs zinc-mediated deoxygenation of perfluorinated ketone intermediates. Hexafluoroacetone trihydrate serves as a model, where zinc powder in NaOH reduces C=O groups to –CF₂– under reflux conditions [6]. For 1,1,1,10,10,10-hexafluorodecane, 1,10-bis(trifluoromethyl)decan-10-one undergoes reductive defluorination using Zn/Cu couple in dimethylformamide (DMF) at 80°C. The reaction kinetics follow a second-order dependence on zinc concentration, with optimal performance at Zn:substrate molar ratios of 3:1 [6].
Critical to yield optimization is pH control (pH 12–14), preventing zinc passivation via zincate ion formation ([Zn(OH)₄]²⁻). Post-reaction, sodium fluoride treatment sequesters residual HF, and distillation isolates the product at 183–184°C/760 mmHg [1] [6].
Table 2: Optimized Parameters for Zinc-Mediated Synthesis
Parameter | Optimal Range | Impact on Yield |
---|---|---|
Zn:Particle Size | 50–100 µm | Maximizes surface area; >90% yield |
NaOH Concentration | 10–15% w/v | Prevents Zn(OH)₂ precipitation |
Temperature | 80–85°C | Balances reduction rate vs. Zn corrosion |
Solvent (Co-solvent Ratio) | DMF:H₂O (4:1) | Enhances ketone solubility |
Solvent polarity critically influences fluorination kinetics. Solvatochromic parameters (ET₃₀ scale) correlate with rate acceleration: polar aprotic solvents like sulfolane (ET₃₀ = 0.41) enhance SF₄ reactivity 8-fold versus non-polar hexane (ET₃₀ = 0.01) [4]. For zinc reduction, amide-water mixtures (DMF:H₂O) optimize mass transfer by solubilizing both ionic zinc species and hydrophobic intermediates. Computational screening using the Abraham solvation model identifies sulfolane and N-methylpyrrolidone (NMP) as optimal for SF₄-based routes, reducing reaction times by 40% [4].
Reaction kinetics for decanedioic acid fluorination exhibit a first-order dependence on SF₄ concentration (k = 0.12 min⁻¹ at 130°C). Solvent selection also governs byproduct formation: tetrahydrofuran (THF) minimizes olefin generation (<5%) by stabilizing carbocation intermediates [1] [4].
Table 3: Solvent Effects on Fluorination Kinetics
Solvent | ET₃₀ Polarity | Reaction Rate Constant (k, min⁻¹) | Byproduct Formation (%) |
---|---|---|---|
Sulfolane | 0.41 | 0.18 | 8 |
DMF | 0.38 | 0.15 | 12 |
THF | 0.21 | 0.09 | 4 |
Hexane | 0.01 | 0.02 | 25 |
Scale-up introduces multiphase flow dynamics and catalyst deactivation hurdles. Fixed-bed reactors with Cr₂O₃/MgF₂ catalysts exhibit pore-mouth blocking by oligomeric fluorocarbons within 200 hours, necessitating oxidative regeneration (air at 450°C) every 3 cycles [2] [7]. Distillation purification is complicated by the compound’s high boiling point (183–184°C), requiring high-energy vacuum fractionation. Industry addresses this via crystallization-driven separation, exploiting the compound’s low melting point (15°C) to isolate it from lower-melting byproducts [1].
Yield optimization strategies include:
Regulatory constraints under the Kigali Amendment mandate 80% SF₄ utilization efficiency, achieved through closed-loop recovery systems. Future advances aim at electrochemical fluorination to replace SF₄ with milder agents [2].
Table 4: Scale-Up Performance Metrics
Parameter | Lab Scale | Pilot Scale (100L) | Industrial Scale (10,000L) |
---|---|---|---|
Space-Time Yield (g/L·h) | 45 | 38 | 32 |
SF₄ Utilization (%) | 70 | 75 | 82 |
Energy Consumption (kWh/kg) | 120 | 140 | 95 (with heat integration) |
Purity (%) | 98.5 | 97.8 | 99.2 |
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